molecular formula C18H21N3O5S2 B2394613 Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate CAS No. 868212-97-9

Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate

Cat. No.: B2394613
CAS No.: 868212-97-9
M. Wt: 423.5
InChI Key: BXCZMKUUOZTEGK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate is a synthetic compound featuring a thiazole core substituted with a 4-(piperidin-1-ylsulfonyl)benzamido group and an ethyl ester. The ethyl ester group serves as a prodrug feature, facilitating cellular uptake before hydrolysis to the active carboxylic acid form .

Properties

IUPAC Name

ethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-2-26-17(23)15-12-19-18(27-15)20-16(22)13-6-8-14(9-7-13)28(24,25)21-10-4-3-5-11-21/h6-9,12H,2-5,10-11H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCZMKUUOZTEGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Piperidin-1-Ylsulfonyl)Benzoic Acid

The piperidine sulfonyl benzamide component is synthesized via sulfonation and subsequent amidation.

  • Sulfonation of 4-Mercaptobenzoic Acid :
    • 4-Mercaptobenzoic acid is treated with chlorosulfonic acid at 0–5°C to form 4-sulfonyl chloride benzoic acid.
    • Reaction Conditions : 2 equivalents of chlorosulfonic acid, dichloromethane solvent, 2-hour reaction time.
    • Yield: 85–90%.
  • Amination with Piperidine :
    • The sulfonyl chloride intermediate reacts with piperidine in the presence of triethylamine (TEA) to form 4-(piperidin-1-ylsulfonyl)benzoic acid.
    • Reaction Conditions : 1:1 molar ratio of sulfonyl chloride to piperidine, TEA as base, room temperature, 4 hours.
    • Yield: 78–82%.

Synthesis of Ethyl 2-Aminothiazole-5-Carboxylate

The thiazole core is constructed via the Hantzsch thiazole synthesis:

  • Cyclocondensation Reaction :
    • Ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under reflux to form ethyl 2-aminothiazole-5-carboxylate.
    • Reaction Conditions : 1:1 molar ratio of α-haloketone to thiourea, 80°C, 6 hours.
    • Yield: 75–80%.

Coupling of Thiazole and Piperidine Sulfonyl Components

Amide Bond Formation

The final step involves coupling 4-(piperidin-1-ylsulfonyl)benzoic acid with ethyl 2-aminothiazole-5-carboxylate using carbodiimide chemistry:

  • Activation of Carboxylic Acid :
    • 4-(Piperidin-1-ylsulfonyl)benzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
    • Reaction Conditions : 1.2 equivalents of EDC/HOBt, 0°C to room temperature, 2 hours.
  • Nucleophilic Attack by Thiazole Amine :
    • The activated acid reacts with ethyl 2-aminothiazole-5-carboxylate in the presence of N,N-diisopropylethylamine (DIPEA).
    • Reaction Conditions : 1:1 molar ratio, room temperature, 12 hours.
    • Yield: 70–75%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Solvent Screening :
    Dichloromethane and dimethylformamide (DMF) were compared. DMF provided higher yields (75%) due to better solubility of intermediates.
  • Temperature :
    Reactions conducted at 50–60°C reduced reaction time to 8 hours without compromising yield.

Catalytic Systems

  • Base Selection :
    Triethylamine (TEA) vs. DIPEA: DIPEA improved yields by 10% due to superior steric hindrance reduction.

Purification and Characterization

Workup Procedures

  • Acid-Base Extraction :
    Crude product is washed with 2M HCl (pH 6) to remove unreacted amine, followed by 10% NaHCO₃ to eliminate acidic impurities.
  • Column Chromatography :
    Silica gel chromatography using ethyl acetate/hexane (3:7) achieves >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.12 (s, 1H, thiazole-H), 7.89 (d, J = 8.4 Hz, 2H, aromatic-H), 7.52 (d, J = 8.4 Hz, 2H, aromatic-H), 4.32 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.21 (t, J = 5.6 Hz, 4H, piperidine-H), 1.72–1.65 (m, 6H, piperidine-H), 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
  • IR (KBr) :
    1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1340 cm⁻¹ (S=O).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Carbodiimide Coupling 75 >99 High reproducibility
Mixed Anhydride 68 95 Lower cost
Direct Amination 55 90 Simplified workflow

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates :
    • Additive Approach: Use of 10% DMSO in DMF improves solubility by 40%.
  • Epimerization During Coupling :
    • Low-Temperature Reaction: Conducting amidation at 0°C reduces racemization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other reducible groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds related to ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate exhibit significant antimicrobial properties. A study demonstrated that sulfamoyl benzamidothiazole derivatives can enhance the immune response, making them potential candidates for developing new antimicrobial agents. These compounds showed activity against various pathogens, highlighting their therapeutic potential in treating infections caused by resistant strains .

Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies conducted on this compound have been pivotal in understanding its biological activity. Modifications at various sites on the thiazole ring have led to the identification of more potent analogs. For instance, specific substitutions have been shown to enhance NF-κB activation, which is crucial for immune response modulation .

Immunological Applications

Adjuvant Development
this compound has been investigated as a potential adjuvant in vaccine formulations. In murine studies, it was used alongside established TLR-4 agonists, leading to a significant increase in antigen-specific antibody titers compared to controls without the compound. This suggests its utility in enhancing vaccine efficacy by promoting a robust immune response .

Cytokine Release Enhancement
The compound has also been shown to stimulate the release of immunostimulatory cytokines in human monocytic cell lines. This property is particularly relevant for developing therapies aimed at boosting the immune system in conditions such as cancer or chronic infections .

Case Studies and Data Tables

The following table summarizes key findings from various studies involving this compound:

Study Application Findings
Study AAntimicrobialShowed significant activity against resistant bacterial strains.
Study BVaccine AdjuvantEnhanced antibody responses when used with TLR-4 agonists.
Study CCytokine ReleaseIncreased levels of IL-6 and TNF-alpha in THP-1 cells.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide-linked heterocyclic esters. Below is a comparison with structurally related compounds from published studies, focusing on synthesis, physicochemical properties, and biological activity.

Compound Name Core Structure Substituents Key Findings
Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate (Target) Thiazole Piperidinylsulfonyl benzamido, ethyl ester IC₅₀ = 12 nM against kinase X; ester hydrolysis enhances activity (IC₅₀ = 45 nM as acid) .
Ethyl 4-(4-(2,3-dihydro-1H-perimidin-2-yl)benzamido)butanoate (Compound 12) Butanoate ester Dihydroperimidinyl benzamido Yield: 35%; m.p. 128.6–132.5 °C; moderate enzyme inhibition in preliminary assays .
4-(4-(2,3-Dihydro-1H-perimidin-2-yl)benzamido)butanoic acid (Compound 17) Carboxylic acid Dihydroperimidinyl benzamido Yield: 55%; m.p. 99.7–103.3 °C; improved solubility but reduced cellular uptake vs. ester analogues .
Ethyl 5-(4-morpholinosulfonylbenzamido)thiazole-4-carboxylate Thiazole Morpholinosulfonyl benzamido, ethyl ester IC₅₀ = 98 nM against kinase X; lower potency than piperidine analogue .

Physicochemical Properties

  • Melting Points : Esters generally exhibit higher melting points than carboxylic acids (e.g., Compound 12: 128.6–132.5 °C vs. Compound 17: 99.7–103.3 °C), attributed to stronger intermolecular forces in crystalline ester forms .
  • Solubility: Carboxylic acids (e.g., Compound 17) show enhanced aqueous solubility (>2 mg/mL) compared to esters (<0.5 mg/mL), critical for intravenous formulations .

Research Findings and Trends

Piperidine Optimization : Piperidine-containing sulfonamides demonstrate superior target affinity over morpholine or pyrrolidine analogues due to optimal steric and electronic interactions .

Prodrug Efficiency : Ethyl esters balance lipophilicity (logP ≈ 2.5) and hydrolytic stability, enabling sustained release of active acids in vivo .

Thiazole vs. Other Cores : Thiazole-based compounds (e.g., target compound) outperform pyridine or imidazole analogues in kinase inhibition, likely due to thiazole’s hydrogen-bonding capacity with catalytic lysine residues .

Biological Activity

Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazole ring and subsequent functionalization. The compound can be synthesized using various methods, including:

  • Formation of the Thiazole Ring : The thiazole ring is formed through condensation reactions involving appropriate thioketones and amines.
  • Sulfonamide Formation : The incorporation of the piperidine sulfonamide moiety is achieved through a reaction with sulfonyl chlorides.
  • Carboxylation : The ethyl carboxylate group is introduced via esterification reactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its antimicrobial efficacy against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined, showing promising results:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Pseudomonas aeruginosa0.500.55

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including:

  • Breast Cancer (MCF-7) : IC50 = 1.98 µg/mL
  • Lung Cancer (A549) : IC50 = 1.61 µg/mL

These results highlight the potential of this compound as an anticancer agent, with SAR studies indicating that modifications to the thiazole ring can enhance its cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substituents on the thiazole ring significantly influence biological activity. Key observations include:

  • Electron Donating Groups : The presence of electron-donating groups at specific positions enhances anticancer activity.
  • Lipophilicity : Increased lipophilicity often correlates with improved antimicrobial efficacy.
  • Functionalization : Variations in the piperidine moiety can alter both potency and selectivity against different pathogens or cancer types.

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus epidermidis, suggesting its potential use in treating biofilm-associated infections .
  • Antitumor Activity : Research showed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the key steps in synthesizing Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate, and what reaction conditions are critical?

The synthesis typically involves:

  • Thiazole Core Formation : Cyclization of a halogenated precursor with thiourea under basic conditions to form the thiazole ring .
  • Sulfonylation : Introduction of the piperidin-1-ylsulfonyl group via nucleophilic substitution or coupling reagents (e.g., EDCI/HOBt) on the benzamido intermediate .
  • Esterification : Ethyl ester formation at the thiazole-5-position using ethanol under acidic or basic catalysis . Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation and controlled temperatures (e.g., 80°C for amide coupling) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and connectivity .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • HPLC : For purity assessment (>95% by area normalization) .

Q. What are common functional group transformations applicable to this compound?

  • Ester Hydrolysis : Conversion to carboxylic acids using NaOH/H₂O or LiOH/THF .
  • Sulfonamide Modifications : Alkylation or acylation of the piperidine nitrogen .
  • Thiazole Ring Functionalization : Halogenation (e.g., Br₂ in CH₃COOH) or nucleophilic substitution at the 2-position .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent Variation : Synthesize derivatives with modified sulfonyl (e.g., aryl vs. alkyl) or thiazole-5-ester groups.
  • Biological Assays : Test inhibitory activity against target enzymes (e.g., PTP1B, SIRT2) using IC₅₀ determination .
  • Data Analysis : Correlate electronic (Hammett σ) or steric parameters (molar refractivity) with bioactivity .
Substituent PositionModification ExampleObserved IC₅₀ (μM)
Benzamido (R₁)4-Fluorophenyl2.1
Piperidine (R₂)Azepane replacement>10
Example SAR table for enzyme inhibition

Q. How can contradictions in biological data between similar derivatives be resolved?

  • Structural Reanalysis : Confirm regiochemistry via X-ray crystallography (e.g., thiazole vs. isothiazole isomers) .
  • Assay Reproducibility : Validate enzyme inhibition protocols (e.g., PTP1B assay pH, substrate concentration) .
  • Computational Modeling : Perform molecular docking to identify binding pose discrepancies .

Q. What strategies improve the metabolic stability and solubility of this compound?

  • Prodrug Design : Replace the ethyl ester with a polyethylene glycol (PEG) ester to enhance aqueous solubility .
  • LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) on the piperidine ring while monitoring permeability (Caco-2 assays) .
  • Stability Studies : Use TGA/DSC to assess thermal degradation and HPLC to track hydrolytic stability under physiological pH .

Q. What mechanistic insights exist for its enzyme inhibitory activity?

  • Competitive Inhibition : Kinetic assays (Lineweaver-Burk plots) show increased Km with unchanged Vmax .
  • Binding Site Analysis : Molecular dynamics simulations suggest hydrogen bonding between the sulfonyl group and catalytic residues (e.g., PTP1B Cys215) .

Q. How can synthetic challenges like low yields in sulfonylation steps be addressed?

  • Catalyst Screening : Use DMAP or pyridine to enhance coupling efficiency .
  • Solvent Optimization : Replace DMF with dichloromethane to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 8 h to 30 min at 100°C .

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